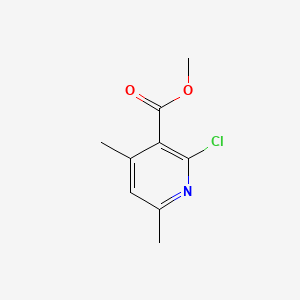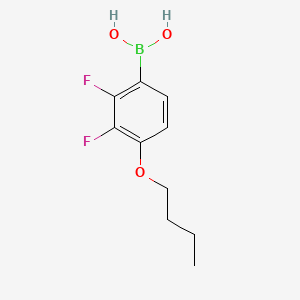
(4-Butoxy-2,3-difluorophenyl)boronic acid
Descripción general
Descripción
“(4-Butoxy-2,3-difluorophenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a building block in the synthesis of several organic compounds .
Synthesis Analysis
This compound is used in the Suzuki-Miyaura cross-coupling reactions which show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines . It can be selectively obtained in good yields after purification on column chromatography .Molecular Structure Analysis
The molecular formula of “(4-Butoxy-2,3-difluorophenyl)boronic acid” is C10H13BF2O3 . The InChI key is NVIGFYPVKZNNAZ-UHFFFAOYSA-N .Chemical Reactions Analysis
“(4-Butoxy-2,3-difluorophenyl)boronic acid” is used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It also reacts with aryl aldehydes using Ni catalyst to produce Flurodiarylmethanols .Physical And Chemical Properties Analysis
“(4-Butoxy-2,3-difluorophenyl)boronic acid” is a solid substance with a molecular weight of 230.02 . It is stored in an inert atmosphere at 2-8°C . The solubility of this compound varies depending on the solvent used .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
(4-Butoxy-2,3-difluorophenyl)boronic acid plays a crucial role in the synthesis of complex molecules due to its unique reactivity with various organic and inorganic compounds. For instance, Geng Xiang-dong (2010) demonstrated its application in synthesizing 2,3-difluoro-4-hydroxybenzene boronic acid through a multi-step process, highlighting its utility in the preparation of fluorinated phenolic compounds with potential applications in medicinal chemistry and material science Geng Xiang-dong, 2010.
Catalysis and Organic Reactions
Boronic acids, including (4-Butoxy-2,3-difluorophenyl)boronic acid, are known for their versatility in catalysis and organic synthesis. Studies like those by Erker (2005) and Lawson & Melen (2017) have shown that tris(pentafluorophenyl)borane, a related boron Lewis acid, is used in catalyzing a wide range of reactions, suggesting that derivatives like (4-Butoxy-2,3-difluorophenyl)boronic acid could have similar applications in enhancing reaction efficiencies and enabling novel synthetic pathways Erker, 2005; Lawson & Melen, 2017.
Sensing and Detection Applications
The unique properties of boronic acids facilitate their use in sensing applications. Huang et al. (2012) discussed how boronic acid interacts with diols to form cyclic esters, which can be exploited in designing fluorescent sensors for detecting carbohydrates and other bioactive substances, showcasing the potential of (4-Butoxy-2,3-difluorophenyl)boronic acid in biomedical and environmental monitoring Huang et al., 2012.
Advances in Boronic Acid Chemistry
The research by Barton et al. (2021) on electrochemical borylation of carboxylic acids emphasizes the development of new methodologies for synthesizing boronic acids, including (4-Butoxy-2,3-difluorophenyl)boronic acid, from readily available starting materials. This technique offers a sustainable and cost-effective approach to producing boronic acids, which are pivotal in drug synthesis and materials science Barton et al., 2021.
Biomedical Applications
Recent advancements in the application of boronic acids in the biomedical field have been highlighted by Cambre & Sumerlin (2011), who discussed the use of boronic acid-containing polymers in treating various diseases, including HIV, obesity, diabetes, and cancer. This indicates the potential biomedical applications of (4-Butoxy-2,3-difluorophenyl)boronic acid in drug development and delivery systems Cambre & Sumerlin, 2011.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-butoxy-2,3-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-2-3-6-16-8-5-4-7(11(14)15)9(12)10(8)13/h4-5,14-15H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIGFYPVKZNNAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCCC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10709239 | |
| Record name | (4-Butoxy-2,3-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10709239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butoxy-2,3-difluorophenyl)boronic acid | |
CAS RN |
156487-12-6 | |
| Record name | B-(4-Butoxy-2,3-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156487-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Butoxy-2,3-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10709239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-butoxy-2,3-difluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

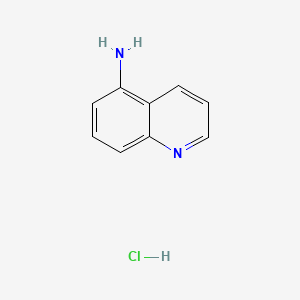
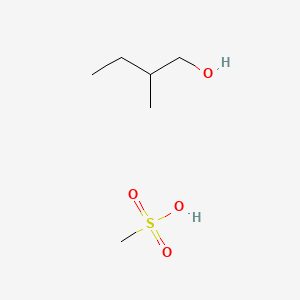
![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)
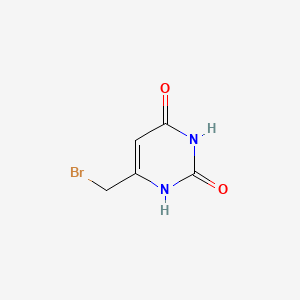
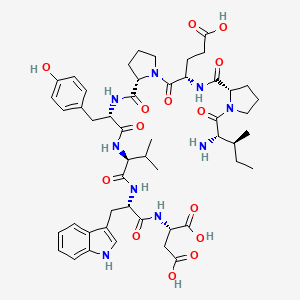
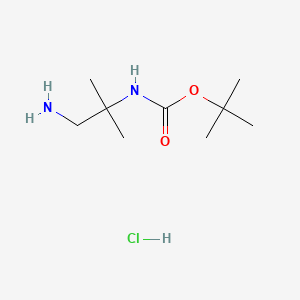
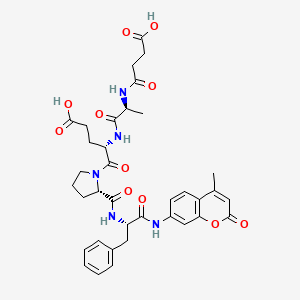
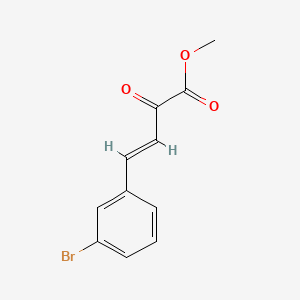
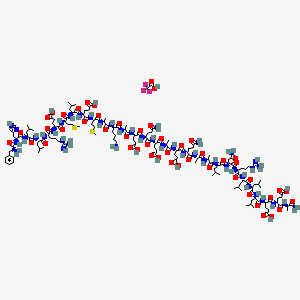
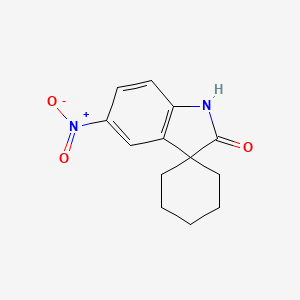
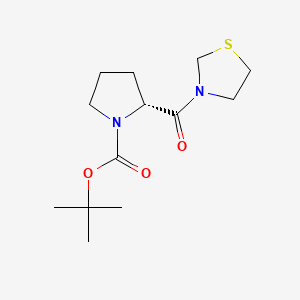
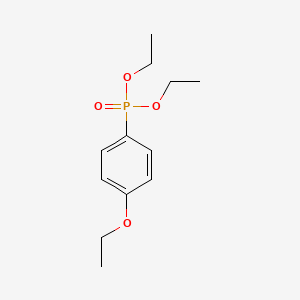
![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)
